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Compound of Interest

Compound Name: Dehydrovomifoliol

Cat. No.: B1163490 Get Quote

A deep dive into the binding affinities and interaction mechanisms of Dehydrovomifoliol with

key protein targets offers a promising glimpse into its therapeutic potential. This guide provides

a comparative analysis of Dehydrovomifoliol's performance against other known inhibitors

and agonists, supported by in-silico experimental data, to aid researchers, scientists, and drug

development professionals in their quest for novel therapeutics.

Dehydrovomifoliol, a natural apocarotenoid, has garnered significant interest for its diverse

biological activities. Recent molecular docking studies have elucidated its potential to interact

with a range of protein targets implicated in various diseases, including nonalcoholic fatty liver

disease (NAFLD). This guide synthesizes the available data to offer a clear comparison of

Dehydrovomifoliol's binding efficacy and provides detailed experimental protocols for in-silico

analysis.

Comparative Analysis of Binding Affinities
Molecular docking simulations predict the preferred orientation of one molecule to a second

when bound to each other to form a stable complex. The binding affinity, often represented as a

negative score in kcal/mol, indicates the strength of the interaction, with a more negative value

suggesting a stronger and more stable binding.

A key study identified seven potential protein targets of Dehydrovomifoliol in the context of

NAFLD: E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, and BLVRA.[1][2][3][4] The binding

affinities of Dehydrovomifoliol with these targets are presented below, alongside a

comparison with other known ligands for these proteins collated from various studies.
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Furthermore, Dehydrovomifoliol has been investigated as a potential PPARα agonist, and its

binding affinity is compared with a known agonist.[5]
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Target Protein Ligand
Binding Affinity
(kcal/mol)

Reference

E2F1 Dehydrovomifoliol -7.2 [1]

HLM006474 -10.95

MERTK Dehydrovomifoliol -4.5 [1]

UNC2541 -11.80 [6]

AZD7762 IC50: ~37.96 nM [7]

SOX17 Dehydrovomifoliol -6.1 [1]

Data for a direct

comparator is limited

in the reviewed

literature.

MMP9 Dehydrovomifoliol -5.6 [1]

Compound 9 -8.59 [8]

3,4-dihydroxy-1,6-

bis(3-

methoxyphenyl)hexan

e-1,6-dione

-392.21 (Interaction

Energy)
[9]

SULT2A1 Dehydrovomifoliol -7.0 [1]

17α-ethinylestradiol Potent Inhibitor [10]

VEGFA Dehydrovomifoliol -5.0 [1]

Axitinib -17.4 kJ/mol [9]

Aflibercept KD: 0.490 pM [11]

BLVRA Dehydrovomifoliol -6.4 [1]

Data for a direct

comparator is limited

in the reviewed

literature.
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PPARα Dehydrovomifoliol

Forms hydrogen

bonds with Gly335,

Met220, and Asn219

[5]

AZ-2 (co-crystallized

ligand)
- [12]

Glycerate -7.1 [12]

Note: Direct comparison of binding affinities across different studies should be approached with

caution due to variations in docking software, force fields, and specific protocols used. The

IC50 and KD values represent experimentally determined inhibition and dissociation constants,

respectively, and are not directly comparable to in-silico binding affinities.

Key Signaling Pathways
Dehydrovomifoliol's interaction with E2F1 and PPARα suggests its involvement in crucial

signaling pathways.

E2F1/AKT/mTOR Signaling Pathway
The study that identified E2F1 as a core target of Dehydrovomifoliol also highlighted the

involvement of the AKT/mTOR signaling pathway.[1][3][4][13] This pathway is a central

regulator of cell proliferation, growth, and survival.

Dehydrovomifoliol E2F1Inhibits AKT mTORActivates Cell Growth &
Proliferation

Promotes

Dehydrovomifoliol PPARαActivates FGF21Induces Expression Fatty Acid
Oxidation

Promotes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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